1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-
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Overview
Description
1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- is a complex organic compound with the molecular formula C42H62N4O2. It is also known by other names such as 2,4-bis[(4-dodecylphenyl)diazenyl]-1,3-benzenediol . This compound is characterized by its two azo groups (-N=N-) attached to a benzenediol core, with long dodecyl (C12H25) chains attached to the phenyl rings. The presence of azo groups and long alkyl chains imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- typically involves the following steps:
Diazotization: The starting material, 4-dodecylaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,3-benzenediol in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Substitution: The hydroxyl groups on the benzenediol core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium dithionite (Na2S2O4) in an aqueous medium.
Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- has several scientific research applications:
Chemistry: Used as a dye and pigment due to its vibrant color and stability.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of colored polymers and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- is primarily based on its ability to undergo reversible azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and receptors. The long alkyl chains enhance its solubility in lipid environments, facilitating its incorporation into biological membranes and materials .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediol, 2,4-bis[(4-octylphenyl)azo]-: Similar structure but with shorter alkyl chains.
1,3-Benzenediol, 2,4-bis[(4-hexylphenyl)azo]-: Another similar compound with even shorter alkyl chains.
Uniqueness
1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- is unique due to its long dodecyl chains, which impart distinct physical properties such as increased hydrophobicity and solubility in non-polar solvents. These properties make it particularly useful in applications requiring amphiphilic compounds .
Properties
CAS No. |
65087-00-5 |
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Molecular Formula |
C42H62N4O2 |
Molecular Weight |
655.0 g/mol |
IUPAC Name |
2,6-bis[(4-dodecylphenyl)hydrazinylidene]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C42H62N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-35-25-29-37(30-26-35)43-45-39-33-34-40(47)41(42(39)48)46-44-38-31-27-36(28-32-38)24-22-20-18-16-14-12-10-8-6-4-2/h25-34,43-44H,3-24H2,1-2H3 |
InChI Key |
HSXZUJITRDSCOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)NN=C2C=CC(=O)C(=NNC3=CC=C(C=C3)CCCCCCCCCCCC)C2=O |
Origin of Product |
United States |
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